3-Benzyl-3-azabicyclo[3.1.0]hexane
CAS No.: 70110-45-1
Cat. No.: VC2052621
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-3-azabicyclo[3.1.0]hexane - 70110-45-1](/images/structure/VC2052621.png)
Specification
CAS No. | 70110-45-1 |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 173.25 g/mol |
IUPAC Name | 3-benzyl-3-azabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 |
Standard InChI Key | OQEHGZOASMRNJW-UHFFFAOYSA-N |
SMILES | C1C2C1CN(C2)CC3=CC=CC=C3 |
Canonical SMILES | C1C2C1CN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
3-Benzyl-3-azabicyclo[3.1.0]hexane features a bicyclic core structure comprising a fused three-membered cyclopropane ring and a five-membered pyrrolidine ring containing a nitrogen atom, with a benzyl group attached to the nitrogen. This unique structural arrangement provides conformational rigidity while maintaining specific reactivity patterns that make it valuable in organic synthesis .
Physical and Chemical Properties
The compound is characterized by the following key properties:
Table 1: Physical and Chemical Properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane
Property | Value |
---|---|
CAS Registry Number | 70110-45-1 |
Molecular Formula | C₁₂H₁₅N |
Molecular Weight | 173.25 g/mol |
Physical State (20°C) | Solid |
IUPAC Name | 3-benzyl-3-azabicyclo[3.1.0]hexane |
InChI | InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 |
InChIKey | OQEHGZOASMRNJW-UHFFFAOYSA-N |
SMILES | C1C2C1CN(C2)CC3=CC=CC=C3 |
The molecular structure features a tertiary amine nitrogen that serves as a key functional site for further chemical modifications, while the cyclopropane ring adds conformational constraints that can influence the reactivity and potential biological activity of the molecule and its derivatives .
Synthesis and Preparation Methods
Synthetic Pathways
The primary synthetic route to 3-benzyl-3-azabicyclo[3.1.0]hexane involves the selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, which is itself synthesized from cis-1,2-cyclopropanedicarboxylic acid (or its anhydride) and benzylamine .
Table 2: Key Synthetic Route to 3-Benzyl-3-azabicyclo[3.1.0]hexane
Step | Starting Materials | Product | Key Conditions |
---|---|---|---|
1 | cis-1,2-Cyclopropanedicarboxylic acid anhydride + Benzylamine | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | 180°C, 2 hours |
2 | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | 3-Benzyl-3-azabicyclo[3.1.0]hexane | Aluminum hydride reducing agent (e.g., sodium bis(2-methoxyethoxy)-aluminium hydride) in ether, reflux |
Detailed Synthesis Protocol
According to patent literature, the synthesis proceeds as follows:
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Preparation of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione:
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2.24 g (0.02 mol) of cis-1,2-cyclopropane-dicarboxylic acid anhydride is treated with 2.14 g (0.02 mol) of benzylamine
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The reaction is highly exothermic and requires careful handling
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The mixture is heated to 180°C for 2 hours
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After cooling, the product is recrystallized from isopropyl alcohol, yielding white needle-like crystals with a melting point of 90-91°C
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Reduction to 3-benzyl-3-azabicyclo[3.1.0]hexane:
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A cooled solution (0°C) of sodium bis(2-methoxyethoxy)-aluminium hydride in benzene is diluted with ether
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The 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione is added to this solution
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The mixture is stirred at 0°C for 30 minutes followed by refluxing for 3 hours
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After allowing the reaction to stand at room temperature overnight, excess reducing agent is carefully destroyed by adding cold water
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The product is isolated through filtration and extraction procedures
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The precursor cis-1,2-cyclopropanedicarboxylic acid can be prepared by conventional treatment of a diester thereof, as described by McCoy in the Journal of the American Chemical Society, volume 80, pages 6568-6572 (1958) .
Chemical Reactions and Transformations
Hydrogenolysis
A significant reaction of 3-benzyl-3-azabicyclo[3.1.0]hexane is the hydrogenolysis of the N-benzyl bond to produce 3-azabicyclo[3.1.0]hexane. This transformation is achieved through catalytic hydrogenation using a noble metal catalyst, preferably palladium .
Table 3: Hydrogenolysis Conditions
Parameter | Optimal Conditions |
---|---|
Catalyst | Palladium-on-carbon |
Temperature | Room temperature to 50°C |
Hydrogen Pressure | 1.5 to 30 atmospheres gauge (preferably 1.5 to 2 atm) |
Solvent | Lower alkanols (methanol preferred) |
The hydrogenolysis reaction proceeds under mild conditions and is a key step in accessing the parent 3-azabicyclo[3.1.0]hexane scaffold, which can serve as a building block for further derivatization .
Further Functionalization
The resulting 3-azabicyclo[3.1.0]hexane can be converted to various derivatives of interest, including 2-carboxy-3-azabicyclo[3.1.0]hexane, which has been identified as having valuable biological properties .
The 3-azabicyclohexane ring structure presents opportunities for functionalization at multiple positions, particularly at the 2- and 6-positions, leading to a diverse array of compounds with potential applications in medicinal chemistry and agricultural research .
Applications and Significance
Synthetic Applications
3-Benzyl-3-azabicyclo[3.1.0]hexane serves as a key intermediate in the synthesis of more complex molecules with specific three-dimensional arrangements of functional groups. The rigid bicyclic scaffold provides a well-defined spatial orientation that can be exploited in the design of compounds targeting specific biological receptors .
Agricultural and Biological Applications
According to patent literature, derivatives of 3-benzyl-3-azabicyclo[3.1.0]hexane, particularly 2-carboxy-3-azabicyclo[3.1.0]hexane and its salts and esters, possess "very valuable biological properties, being capable of sterilizing the male anthers of plants." This property suggests potential applications in:
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Agricultural research for controlling plant fertility
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Development of hybrid seed technologies
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Plant growth regulation
Additionally, substituted derivatives of this scaffold have been investigated as muscarinic receptor antagonists, suggesting potential therapeutic applications in treating respiratory, urinary, and gastrointestinal conditions mediated through muscarinic receptors .
Related Compounds and Derivatives
The 3-azabicyclo[3.1.0]hexane scaffold serves as a foundation for numerous derivatives with diverse functional groups, particularly at the 6-position of the bicyclic system.
Table 4: Key Derivatives of 3-Benzyl-3-azabicyclo[3.1.0]hexane
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione | 73799-63-0 | C₁₂H₁₁NO₂ | 201.23 |
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | 155748-81-5 | C₁₂H₁₆N₂ | 188.27 |
3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | 186376-32-9 | C₁₃H₁₅NO₂ | 217.26 |
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | 174456-76-9 | C₁₅H₁₉NO₂ | 245.32 |
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol | 134575-07-8 | C₁₃H₁₇NO | 203.29 |
These derivatives demonstrate the versatility of the core structure for introducing various functional groups that can modulate physicochemical properties and biological activities .
Structure-Activity Relationships
The functionalization of the 3-azabicyclo[3.1.0]hexane scaffold, particularly at the 6-position, allows for the tuning of properties such as:
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Lipophilicity and water solubility
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Hydrogen bonding capacity
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Steric requirements
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Metabolic stability
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Receptor binding affinity
These modifications enable the development of compounds with optimized properties for specific applications, from pharmaceutical research to agricultural use .
Compound | Supplier Example | Typical Purity |
---|---|---|
3-Benzyl-3-azabicyclo[3.1.0]hexane | GlpBio (GF31603) | >98% |
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | TCI (B6094) | >98.0% |
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | Aladdin Scientific | ±97% |
The precursor 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is offered by companies such as TCI with high purity (>98.0%), making it accessible for synthetic applications .
Future Research Directions
The unique structural features of 3-benzyl-3-azabicyclo[3.1.0]hexane and its derivatives suggest several promising areas for future research:
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Development of novel synthetic methodologies for accessing the 3-azabicyclo[3.1.0]hexane scaffold with improved efficiency and stereoselectivity
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Exploration of additional functionalization patterns to expand the chemical space around this scaffold
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Investigation of structure-activity relationships of derivatives as muscarinic receptor antagonists and other biological targets
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Applications in agricultural research, particularly in controlling plant fertility and developing hybrid seed technologies
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Potential use as conformationally constrained analogs of bioactive piperidine or pyrrolidine motifs in drug design
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